Product packaging for 4-aminophenyl alpha-L-fucoside(Cat. No.:CAS No. 42935-25-1)

4-aminophenyl alpha-L-fucoside

Cat. No.: B13748735
CAS No.: 42935-25-1
M. Wt: 255.27 g/mol
InChI Key: CITVZWPAGDTXQI-SQKFTNEHSA-N
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Description

Significance of L-Fucose and Fucosylated Glycans in Biological Systems

L-fucose is a deoxyhexose sugar that is relatively common in mammalian N-glycans, O-glycans, and glycolipids. nih.gov Unlike most other naturally occurring sugars in mammals which exist in the D-conformation, fucose is unique for being in the L-configuration. nih.gov This structural distinction makes it a key molecular recognition factor for proteins. frontiersin.org

Fucosylated glycans, the complex carbohydrates to which L-fucose is attached, are pivotal in a multitude of biological phenomena. numberanalytics.com Their functions include:

Cell-to-Cell Interaction and Signaling : Fucosylated oligosaccharides on the cell surface are essential mediators of cell-cell recognition, signal transduction, and cellular adhesion. frontiersin.orgnumberanalytics.comnih.gov For instance, the fucosylated sialyl-Lewis X antigen is famously involved in the selectin-dependent adhesion of leukocytes to the endothelium during an inflammatory response. frontiersin.org

Immune Response : The fucosylation of glycans is critical in regulating the immune system. nih.govpatsnap.com The presence or absence of a core fucose on the Fc region of IgG1 antibodies dramatically impacts their ability to bind to Fc receptors on immune effector cells, thereby modulating antibody-dependent cellular cytotoxicity (ADCC). nih.govfrontiersin.org

Host-Pathogen Interactions : Many pathogens, including bacteria and viruses, use lectins to bind to fucosylated glycans on host cell surfaces as the first step of infection. frontiersin.org

Development and Differentiation : During embryogenesis, fucosylated glycans play a major role in processes like neurite growth and synapse formation. frontiersin.orgcaltech.edu They are also essential for the proper function of key signaling pathways, such as the Notch pathway, which governs a wide range of cell-fate decisions. caltech.edupnas.org

Blood Group Antigens : The well-known ABO and Lewis blood group antigens are fucosyl-linked oligosaccharides, highlighting the role of fucose in determining fundamental physiological traits. frontiersin.orgfrontiersin.org

Role of Synthetic Glycosides in Carbohydrate Recognition Studies

A significant challenge in glycobiology is obtaining pure, structurally defined glycans from natural sources, as they often exist in low concentrations and as complex, heterogeneous mixtures. nih.gov Chemical and chemo-enzymatic synthesis provides a powerful solution to this problem, yielding well-defined synthetic glycosides that are invaluable tools for research. nih.govnus.edu.sg

Synthetic glycosides serve several crucial roles:

Probes for Biological Research : They are widely used as probes to investigate carbohydrate-protein interactions, which are central to many biological processes. nih.gov

Enzyme Substrates : Synthetic glycosides are designed as specific substrates for glycosidase and glycosyltransferase enzymes. ontosight.aiamericanchemicalsuppliers.com Chromogenic or fluorogenic aglycones (the non-sugar part of the glycoside) are often incorporated, allowing for the easy detection and quantification of enzyme activity. ontosight.ainih.gov

Drug and Vaccine Development : Synthetic oligosaccharides and glycoconjugates are used as lead compounds in the discovery of new drugs and vaccines. nih.govresearchgate.net

Glycan Arrays : They can be immobilized on surfaces to create glycan arrays, which are powerful tools for high-throughput screening of carbohydrate-binding proteins (lectins) and for defining their binding specificities. researchgate.net

The development of novel synthetic methods, including protecting-group-free strategies, continues to accelerate the synthesis of complex carbohydrates and their derivatives, empowering further research into their functions. nus.edu.sgresearchgate.netucla.edu

Overview of 4-Aminophenyl α-L-Fucoside as a Chemical Probe and Synthetic Intermediate in Glycoscience

4-Aminophenyl α-L-fucoside is a synthetic carbohydrate compound consisting of an L-fucose sugar linked to a 4-aminophenyl group via an alpha-glycosidic bond. ontosight.ai This compound is a prime example of a synthetic glycoside designed for specific applications in glycobiology.

Its primary role is as a chemical probe for detecting the activity of α-L-fucosidases, enzymes that cleave terminal α-L-fucose residues from glycoconjugates. ontosight.aimegazyme.com The aminophenyl group can be diazotized and coupled with a chromogenic reagent, allowing for colorimetric detection of fucosidase activity. This is particularly important in the diagnosis of fucosidosis, a rare lysosomal storage disease caused by deficient α-L-fucosidase activity. nih.gov

Furthermore, the aminophenyl group makes 4-aminophenyl α-L-fucoside a versatile synthetic intermediate . ontosight.ai The primary amine provides a reactive handle for chemical modification. For example, it can be:

Coupled to a solid support to create affinity chromatography resins for purifying fucose-binding proteins.

Conjugated to other molecules, such as biotin (B1667282) or fluorescent dyes, to create more sophisticated probes for studying biological systems. caltech.edu

Used in the synthesis of more complex glycoconjugates or inhibitors. semanticscholar.org

The synthesis of 4-aminophenyl α-L-fucoside is typically achieved through the chemical reduction of the corresponding 4-nitrophenyl α-L-fucopyranoside. semanticscholar.org

Data Tables

Table 1: Properties of 4-Aminophenyl α-L-Fucoside This table summarizes the key chemical properties of the compound.

PropertyValueSource
IUPAC Name (2S,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol nih.gov
Molecular Formula C₁₂H₁₇NO₅ nih.gov
Molecular Weight 255.27 g/mol nih.gov
CAS Number 42935-25-1 nih.gov
ChEBI ID CHEBI:38345 nih.gov
Synonyms p-Aminophenyl-a-L-fucopyranoside, 4-Aminophenyl fucoside nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO5 B13748735 4-aminophenyl alpha-L-fucoside CAS No. 42935-25-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42935-25-1

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9+,10+,11-,12-/m0/s1

InChI Key

CITVZWPAGDTXQI-SQKFTNEHSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Aminophenyl α L Fucoside

Preparation of 4-Aminophenyl α-L-Fucoside from Precursor Compounds

The most common and direct precursor for the synthesis of 4-aminophenyl α-L-fucoside is 4-nitrophenyl α-L-fucopyranoside. This precursor is a stable compound that serves as a substrate in various biochemical assays, particularly for studying glycosidase enzymes. The core of the synthesis lies in the selective reduction of the aromatic nitro group to an amine, a transformation that must be conducted under conditions that preserve the labile glycosidic bond.

Reduction Strategies for 4-Nitrophenyl α-L-Fucopyranoside

The conversion of the nitro group on the aglycone of 4-nitrophenyl α-L-fucopyranoside to an amine is a critical step. Several established methods for the reduction of aromatic nitro compounds are applicable, with catalytic hydrogenation being the most prevalent. This method is highly efficient and typically results in clean product formation with high yields.

Common reduction strategies include:

Catalytic Hydrogenation: This is the most widely used method, employing a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is carried out under a hydrogen gas atmosphere, often at pressures ranging from atmospheric to slightly elevated. The solvent choice is crucial, with alcohols like ethanol (B145695) or methanol (B129727) being common. This method is favored for its high chemoselectivity, leaving the fucoside's chiral centers and the glycosidic linkage intact.

Metal-Acid Reduction: Traditional methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) can also be employed. However, the harsh acidic conditions may pose a risk to the glycosidic bond, potentially leading to hydrolysis. Therefore, careful control of the reaction conditions is necessary.

Transfer Hydrogenation: An alternative to using gaseous hydrogen involves transfer hydrogenation, where a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or cyclohexene, is used in the presence of a catalyst like Pd/C. This approach can be more convenient and safer to handle on a laboratory scale.

Electrochemical Reduction: This method offers an environmentally friendly alternative by using an electric current to drive the reduction. The process can be finely tuned by adjusting parameters like the electrode material (e.g., gold, silver, glassy carbon), pH, and applied potential to achieve high selectivity for the desired aminophenol product.

Optimization of Reaction Conditions and Yield

Achieving a high yield of 4-aminophenyl α-L-fucoside requires careful optimization of the reaction parameters. The goal is to maximize the conversion of the nitro group while minimizing side reactions or degradation of the starting material and product.

For catalytic hydrogenation, key parameters to optimize include:

Catalyst Selection and Loading: Palladium on carbon (e.g., 10% Pd/C) is a highly effective catalyst. The optimal catalyst loading is typically determined empirically but is usually in the range of 5-10 mol% relative to the substrate.

Solvent: The choice of solvent can influence reaction rates and solubility of the reactants. Methanol and ethanol are common choices due to their ability to dissolve the glycoside and their compatibility with the hydrogenation process.

Temperature and Pressure: Most reductions of this type proceed efficiently at room temperature and moderate hydrogen pressure (1-4 atm). Increasing the temperature or pressure can speed up the reaction but may also increase the risk of side reactions.

Reaction Time: The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion of the starting material.

The following table summarizes the influence of various parameters on the reduction of nitroarenes, which is applicable to the synthesis of 4-aminophenyl α-L-fucoside.

ParameterConditionEffect on Reaction
Catalyst Pd/C, PtO₂, Raney NiHigh activity and selectivity for nitro group reduction.
Catalyst Loading 0.5 - 1.5 mol%Optimized loading (e.g., 1.0 mol%) can maximize conversion efficiency.
Solvent Methanol, Ethanol, Ethyl AcetateAffects substrate solubility and reaction rate.
Hydrogen Source H₂ gas, Ammonium FormateH₂ gas is common; transfer hydrogenation offers an alternative.
Temperature Room Temperature to 60°CHigher temperatures can increase rate but may cause degradation.
pH Acidic to NeutralAcidic conditions can favor reduction but risk glycoside hydrolysis.

By carefully controlling these conditions, yields of 4-aminophenyl α-L-fucoside from its nitro precursor can often exceed 90%.

Functionalization and Conjugation Chemistry of the Amino Group

The aromatic amino group of 4-aminophenyl α-L-fucoside is a versatile chemical handle that allows for its covalent attachment to a wide array of molecules. This functionalization is central to its use in creating probes, inhibitors, and complex glycoconjugates for biological studies.

Amidation Reactions for Glycoconjugate Synthesis

The primary amine can readily react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides, or activated esters) to form a stable amide bond. This reaction is one of the most common strategies for conjugating the fucoside to peptides, proteins, or other molecules containing a carboxyl group. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used to facilitate the reaction between the amine and a carboxylic acid, enabling the formation of glycoconjugates under mild conditions.

Thiourea (B124793) Linkage Formation

Reaction of the amino group with an isothiocyanate (R-N=C=S) results in the formation of a stable thiourea linkage. This conjugation chemistry is frequently employed to attach fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC), or other reporter molecules to the fucoside. The resulting thiourea-linked glycoconjugate can be used as a probe in various biological assays. The reaction proceeds readily under mild basic conditions.

Click Chemistry Approaches for Complex Architecture Assembly

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, making them ideal for constructing complex molecular architectures. The amino group of 4-aminophenyl α-L-fucoside can be used as a starting point to introduce functionalities required for click reactions.

Azide-Alkyne Cycloaddition: The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. To utilize this, the fucoside must be modified to bear either an azide (B81097) or an alkyne. For instance, the amino group can be acylated with an alkyne-containing carboxylic acid (e.g., pentynoic acid). The resulting alkyne-functionalized fucoside can then be "clicked" onto any azide-modified molecule, enabling the modular assembly of complex glycans, glycopeptides, or imaging agents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in biological systems where copper catalysts may be cytotoxic, copper-free click chemistry is preferred. In SPAAC, a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) reacts spontaneously with an azide. The amino group of the fucoside can be derivatized with a DBCO-containing NHS ester to prepare it for reaction with an azide-modified partner.

Inverse Electron Demand Diels-Alder (IEDDA): This reaction involves the rapid ligation between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). The fucoside can be functionalized with a TCO group via its amine, allowing for extremely fast and specific conjugation to a tetrazine-modified molecule.

These click chemistry approaches provide a powerful and versatile toolkit for attaching 4-aminophenyl α-L-fucoside to a vast range of substrates, facilitating the development of sophisticated tools for glycobiology and medicinal chemistry.

Integration into Lipid Derivatives for Carrier Functionalization

The strategic integration of 4-aminophenyl α-L-fucoside into lipid derivatives represents a significant advancement in the functionalization of drug delivery carriers, such as liposomes and lipid nanoparticles. This surface modification aims to impart specific targeting capabilities to these carriers, leveraging the affinity of the L-fucose moiety for particular biological receptors. The primary approach involves the covalent conjugation of 4-aminophenyl α-L-fucoside to a lipid anchor, often a phospholipid-polyethylene glycol (PEG) derivative like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG). The PEG component serves as a flexible spacer arm, extending the fucoside ligand away from the surface of the carrier, which can enhance its accessibility for receptor binding and provide "stealth" characteristics to the carrier, reducing non-specific uptake by the reticuloendothelial system.

A notable example of this strategy is the synthesis of a 4-aminophenyl-α-L-fucoside lipid derivative, DSPE-PEG-APF, which has been utilized to modify liposomes for targeted delivery. The synthesis of such conjugates typically involves a stable amide bond formation between the primary amine of 4-aminophenyl α-L-fucoside and a carboxyl- or activated ester-terminated DSPE-PEG derivative.

Synthetic Pathway and Reaction Conditions

The conjugation of 4-aminophenyl α-L-fucoside to a DSPE-PEG derivative with a terminal carboxylic acid can be achieved through a carbodiimide-mediated coupling reaction. A common coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate that is less susceptible to hydrolysis and reacts efficiently with the primary amine of the fucoside.

Alternatively, a pre-activated DSPE-PEG-NHS ester can be directly reacted with 4-aminophenyl α-L-fucoside. This latter approach is often preferred due to its simplicity and high efficiency. The reaction is typically carried out in an anhydrous aprotic polar organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to ensure the solubility of all reactants. A non-nucleophilic organic base, for instance, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), is commonly added to the reaction mixture to deprotonate the ammonium salt of the aminophenyl group and to maintain a slightly basic pH (typically between 7 and 9), which facilitates the nucleophilic attack of the primary amine on the NHS ester.

The reaction is generally allowed to proceed for several hours (ranging from 3 to 24 hours) at room temperature with continuous stirring. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the resulting DSPE-PEG-fucoside conjugate is purified to remove unreacted starting materials, byproducts like N-hydroxysuccinimide, and residual solvents. Purification can be accomplished through methods like dialysis against a suitable buffer or deionized water, size exclusion chromatography, or preparative high-performance liquid chromatography (HPLC).

Characterization of the Fucosylated Lipid Derivative

The successful synthesis and purity of the DSPE-PEG-4-aminophenyl α-L-fucoside conjugate are confirmed through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is employed to verify the covalent attachment by identifying characteristic peaks of the fucoside, the DSPE lipid tails, and the repeating ethylene (B1197577) glycol units of the PEG spacer. Mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), is used to determine the molecular weight distribution of the polymer-lipid conjugate and confirm the addition of the fucoside moiety.

The resulting fucosylated lipid derivatives can then be incorporated into the lipid bilayer of carriers like liposomes during their formulation process, typically by the thin-film hydration method. The presence and surface accessibility of the fucoside on the carrier surface can be further confirmed by various analytical methods, including zeta potential measurements and specific binding assays with fucose-specific lectins.

The table below summarizes the key aspects of the synthesis and characterization of a representative fucosylated lipid derivative.

ParameterDescription
Lipid Anchor 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
Spacer Poly(ethylene glycol) (e.g., PEG2000)
Targeting Ligand 4-aminophenyl α-L-fucoside
Conjugation Chemistry Amide bond formation
Activating Agents N-hydroxysuccinimide (NHS) ester of DSPE-PEG-COOH or carbodiimides (e.g., EDC)
Reaction Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA)
Reaction Conditions Room temperature, 3-24 hours
Purification Method Dialysis, Size Exclusion Chromatography, or HPLC
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry (e.g., MALDI-TOF)

Enzymatic Interactions and Biochemical Characterization

4-Aminophenyl α-L-Fucoside as a Substrate for Glycoside Hydrolases

The utility of 4-aminophenyl α-L-fucoside lies in its ability to be recognized and processed by α-L-fucosidases, allowing researchers to probe enzyme activity and specificity.

Substrate Specificity of α-L-Fucosidases from Diverse Biological Sources

α-L-Fucosidases are ubiquitous in nature, found in organisms ranging from bacteria and fungi to mammals. wikipedia.orgnih.gov These enzymes exhibit broad specificity, cleaving α-1,2, α-1,3, α-1,4, and α-1,6 fucosyl linkages from various oligosaccharides and glycoproteins. nih.govnih.gov The substrate specificity of these enzymes is often investigated using a panel of synthetic fucosides. While detailed studies specifically employing 4-aminophenyl α-L-fucoside are not extensively documented in publicly available literature, its structural similarity to other synthetic substrates suggests it is hydrolyzed by α-L-fucosidases from diverse sources, including human tissues and various microorganisms. nih.govnih.gov For instance, human α-L-fucosidase, crucial for the degradation of fucosylated glycoconjugates in lysosomes, recognizes a range of fucosylated substrates. nih.gov Similarly, bacterial α-L-fucosidases, such as those from the gut microbiome, display a wide array of specificities to effectively degrade complex dietary and host-derived glycans. nih.govnih.gov

Comparative Analysis with Other Substrates (e.g., 4-Nitrophenyl α-L-Fucopyranoside, 4-Methylumbelliferyl α-L-Fucopyranoside)

In the study of α-L-fucosidases, several synthetic substrates are commonly used, each with distinct properties for detection.

4-Nitrophenyl α-L-Fucopyranoside (pNP-Fuc) : This is a widely used colorimetric substrate. megazyme.comchemimpex.comsigmaaldrich.com Enzymatic cleavage releases 4-nitrophenol, which, under alkaline conditions, develops a yellow color that can be quantified spectrophotometrically at around 400 nm. sigmaaldrich.comsigmaaldrich.com It is a staple for routine enzyme assays due to its ease of use and reliability. megazyme.commoleculardepot.comcarlroth.com

4-Methylumbelliferyl α-L-Fucopyranoside (MUG-Fuc) : This is a highly sensitive fluorogenic substrate. researchgate.net The hydrolysis of MUG-Fuc by α-L-fucosidase releases 4-methylumbelliferone, a fluorescent compound. This allows for the detection of much lower levels of enzyme activity compared to colorimetric assays. nih.gov

Kinetic Studies of α-L-Fucosidase Activity

Kinetic studies are fundamental to understanding the catalytic efficiency and mechanism of an enzyme. Although specific data using 4-aminophenyl α-L-fucoside is sparse, the general principles of α-L-fucosidase kinetics can be described.

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten parameters, Km (Michaelis constant) and Vmax (maximum velocity), are crucial for describing enzyme kinetics. Km reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

While specific Km and Vmax values for the hydrolysis of 4-aminophenyl α-L-fucoside are not prominently reported, studies on α-L-fucosidases using other substrates provide insight into their kinetic behavior. For example, kinetic analyses of α-L-fucosidases from Lacticaseibacillus rhamnosus have been performed using pNP-Fuc to determine these parameters. nih.gov

Influence of pH and Temperature on Enzymatic Activity

The activity of α-L-fucosidases is highly dependent on pH and temperature. These optimal conditions can vary depending on the biological source of the enzyme.

pH Optimum : Most α-L-fucosidases, particularly those of lysosomal origin, exhibit optimal activity in the acidic pH range, typically between pH 4.0 and 6.5. nih.govsigmaaldrich.comnih.gov For example, three recombinant α-L-fucosidases (AlfA, AlfB, and AlfC) from Lacticaseibacillus rhamnosus displayed optimal activity at pH 4.0 or 5.0. nih.gov Human serum α-L-fucosidase also shows a pH optimum around 5.0. nih.gov

Temperature Optimum : The optimal temperature for α-L-fucosidase activity also varies. The enzymes from L. rhamnosus have temperature optima ranging from 40°C to 60°C. nih.gov Human α-L-fucosidase is stable up to around 50°C. megazyme.com

Below is an interactive table summarizing the optimal pH and temperature for α-L-fucosidases from various sources, as determined using other substrates.

Enzyme SourceOptimal pHOptimal Temperature (°C)
Lacticaseibacillus rhamnosus AlfA4.060
Lacticaseibacillus rhamnosus AlfB5.040
Lacticaseibacillus rhamnosus AlfC5.050
Human~4.0~50
Flavobacterium algicola6.025

This data is based on studies using substrates such as p-nitrophenyl α-L-fucopyranoside. nih.govmegazyme.commegazyme.com

Investigation of Enzyme Activation and Inhibition Profiles

The activity of α-L-fucosidases can be modulated by various molecules, including activators and inhibitors.

Inhibition : A well-known potent and specific competitive inhibitor of α-L-fucosidase is deoxyfuconojirimycin. researchgate.netnih.gov This compound mimics the structure of L-fucose and binds tightly to the enzyme's active site. nih.gov The inhibition is pH-dependent, suggesting an interaction between the protonated inhibitor and a carboxylate group in the active site. researchgate.netnih.gov

Activation and Ion Dependence : The activity of some α-L-fucosidases can be influenced by metal ions. For instance, the AlfC fucosidase from L. rhamnosus is activated by Co²⁺ ions, while its activity is drastically reduced by HgCl₂. nih.gov

Transfucosylation Reactions and Enzymatic Glycoside Synthesis

Activated fucosyl donors are pivotal for the enzymatic synthesis of complex fucosylated oligosaccharides, which play crucial roles in various biological processes. Among these donors, aryl fucosides like 4-aminophenyl α-L-fucoside and its analogue, 4-nitrophenyl α-L-fucopyranoside (pNP-Fuc), are extensively utilized due to the favorable leaving group properties of the phenolate (B1203915) ion under enzymatic catalysis. These substrates enable the transfer of a fucose moiety to various acceptor molecules in reactions catalyzed by glycosidases, particularly α-L-fucosidases.

Glycosidases, which naturally catalyze the hydrolysis of glycosidic bonds, can be manipulated to favor synthesis over hydrolysis in a process known as transglycosylation. In this context, 4-aminophenyl α-L-fucoside serves as a donor substrate. The enzyme first cleaves the α-L-fucosyl linkage, forming a covalent fucosyl-enzyme intermediate. This intermediate can then be intercepted by an acceptor molecule (a sugar or another glycan) rather than water, resulting in the formation of a new fucosylated oligosaccharide.

This strategy has been successfully employed for the synthesis of bioactive fucosyl-oligosaccharides. For instance, α-L-fucosidase from Lactobacillus rhamnosus GG has been used with pNP-Fuc as the donor and acceptors like D-lactose or D-lactulose to produce fucosylated oligosaccharides, achieving yields up to 25%. nih.govnih.gov The fucosyllactose (B1628111) synthesized through this method is structurally similar to human milk oligosaccharides (HMOs), suggesting potential applications as prebiotics or anti-infective agents. nih.govnih.gov The use of such activated donors is a key strategy in chemo-enzymatic synthesis to overcome the challenges associated with the use of expensive sugar nucleotides required by fucosyltransferases. nih.gov

A significant challenge in using wild-type glycosidases for synthesis is their often-poor regioselectivity, leading to a mixture of products with different glycosidic linkages. The outcome of the transglycosylation reaction is highly dependent on the specific enzyme and the structure of the acceptor molecule.

Research on α-L-fucosidases has demonstrated varying degrees of regioselectivity. For example, an α-L-fucosidase from Bacteroides fragilis (BF3242) was found to synthesize a mixture of Fuc-α-1,3-GlcNAc and Fuc-α-1,6-GlcNAc. nih.govnih.gov The ratio of these products, and thus the regioselectivity, was sensitive to reaction conditions such as temperature. nih.gov Similarly, glycosyltransferases, while generally having stricter regio- and acceptor specificity, are often limited by their requirement for expensive sugar nucleotides. nih.gov The ability of α-L-fucosidases to accept a range of different glycosyl receptors allows for the generation of novel fucosylated compounds, but controlling the specific linkage formed remains a key area of research. megazyme.com

To overcome the limitations of wild-type glycosidases, protein engineering has emerged as a powerful tool. By mutating key amino acid residues in the active site, the catalytic properties of these enzymes can be profoundly altered to enhance their synthetic capabilities.

A primary strategy involves converting a glycosidase into a "glycosynthase." This is typically achieved by mutating the catalytic nucleophile (e.g., an aspartate or glutamate (B1630785) residue) to a non-nucleophilic residue like alanine (B10760859) or serine. nih.gov This mutation inactivates the enzyme's hydrolytic ability. However, the enzyme can still catalyze the synthesis of a glycosidic bond if provided with an activated sugar donor with an alternative leaving group, such as a fluoride (B91410) (e.g., β-L-fucopyranosyl fluoride). This approach eliminates the problem of product hydrolysis and can lead to very high yields of a single product. nih.gov

Another approach is the semi-rational engineering of the enzyme's active site to improve transglycosylation activity and regioselectivity. Through loop-targeted random mutagenesis and site-directed mutagenesis of an α-L-fucosidase (BF3242), researchers have significantly improved its performance. nih.govnih.gov A single mutation (L266H) dramatically increased the 1,3-regioselectivity from 69% to 97%. nih.govnih.gov A subsequent mutation (M285T) in this background further increased the total yield of the desired fucosylated product to 85% while maintaining a high 1,3-regioselectivity of 98%. nih.govnih.gov

Data sourced from studies on engineering α-L-fucosidase from Bacteroides fragilis. nih.govnih.gov

Structural Biology Insights into Enzyme-Substrate Complexes

Understanding the three-dimensional structure of enzymes and how they interact with their substrates is crucial for explaining their catalytic mechanisms and for guiding protein engineering efforts. X-ray crystallography and molecular dynamics simulations are powerful techniques used to gain these insights.

X-ray crystallography provides high-resolution, static snapshots of enzyme structures, including their complexes with substrates, inhibitors, or products. These structures reveal the precise arrangement of amino acid residues in the active site and how they recognize and bind to specific sugar moieties.

For example, the crystal structures of an α-L-fucosidase from Bifidobacterium longum have been determined in complex with the inhibitor deoxyfuconojirimycin (DFJ) and with a product containing the Lewis a antigen. nih.gov These structures provided a clear rationale for the enzyme's strict regio- and acceptor specificity. They revealed that the binding of the fucose and galactose moieties of the acceptor induces a conformational change ("induced fit") in catalytically important residues within the active site, correctly positioning the acceptor for the fucosyl transfer. nih.gov Such structural analyses are invaluable for understanding the molecular basis of enzyme specificity and for designing mutations to alter or improve their function. nih.govmassey.ac.nz

While crystallography provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of enzyme-substrate interactions. nih.govnih.gov These computational studies simulate the movements of atoms over time, providing insights into the flexibility of the enzyme, the stability of the enzyme-substrate complex, and the energetic landscape of the catalytic reaction. nih.gov

MD simulations have been used to explain the enhanced regioselectivity and activity of engineered α-L-fucosidases. nih.govnih.gov For the L266H/M285T mutant of α-L-fucosidase BF3242, simulations revealed that the mutations significantly reduced the structural flexibility of a key loop near the active site. nih.govnih.gov This increased rigidity, along with enhanced hydrogen bond formation, improved the binding affinity for the transition state leading to the Fuc-α-1,3-GlcNAc product. nih.govnih.gov By calculating parameters such as root mean square deviation (RMSD) and binding free energies, MD simulations can help predict how specific mutations will affect enzyme stability and function, thereby guiding rational enzyme design. nih.govresearchgate.netresearchgate.net

Applications in Advanced Glycobiology Research Tools

Development of Activity-Based Probes (ABPs) for Fucosidases

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent chemical probes to assess the functional state of enzymes within complex biological mixtures. nih.govresearchgate.net Unlike methods that measure protein or mRNA abundance, ABPP directly targets the active forms of enzymes, providing a more accurate snapshot of their catalytic potential. researchgate.net For the study of α-L-fucosidases—enzymes that cleave terminal fucose residues and are implicated in processes from gut microbiota homeostasis to cancer—fucoside-based activity-based probes (ABPs) are invaluable tools. mdpi.commdpi.com

The rational design of an effective fucoside-based ABP incorporates three essential components: a recognition element, a reactive group (or "warhead"), and a reporter tag.

Recognition Element: The α-L-fucoside moiety serves as the specific recognition element, guiding the probe to the active site of α-L-fucosidases. The inherent affinity of the enzyme for its natural substrate ensures the probe's selectivity.

Reactive Group: This electrophilic "warhead" is designed to form a stable, covalent bond with a nucleophilic residue in the enzyme's active site upon catalytic processing. This irreversible binding event permanently labels the active enzyme. Examples of reactive groups used in fucosidase probes include 2-deoxy-2-fluoro fucosyl fluorides and ortho-quinone methides. mdpi.commdpi.com

Reporter Tag: The probe is armed with a reporter tag for downstream detection and analysis. Modern probes often feature a "mini-tag," such as an azide (B81097) or alkyne group. mdpi.com This small, bio-orthogonal handle does not interfere with enzyme recognition and allows for the subsequent attachment of various reporter molecules—such as fluorophores (for in-gel imaging) or biotin (B1667282) (for affinity purification and mass spectrometry)—via highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". researchgate.net

This modular design allows for flexible application in diverse experimental contexts, making these probes versatile tools for studying fucosidase function.

Fucoside-based ABPs enable the functional proteomic analysis of glycosidases, particularly α-L-fucosidases, in their native biological environments. plos.org The application of these probes allows researchers to move beyond static measurements of enzyme levels to dynamic assessments of enzyme activity.

The typical workflow involves incubating a complex proteome, such as a cell lysate or microbial sample, with the fucosidase ABP. nih.gov Only catalytically competent fucosidases will process the probe and become covalently labeled. mdpi.com Following the labeling event, the reporter tag is used for visualization or enrichment. For instance, a probe with an azide tag can be "clicked" to an alkyne-functionalized fluorophore, allowing for the visualization of active fucosidases directly in a polyacrylamide gel. plos.org

Alternatively, clicking the labeled enzymes to an alkyne-biotin tag facilitates their capture on streptavidin-coated beads. plos.org The enriched active enzymes can then be identified and quantified using mass spectrometry-based proteomics. This ABPP-mass spectrometry approach is exceptionally powerful for:

Identifying novel fucosidases in uncharacterized proteomes.

Profiling changes in fucosidase activity associated with different physiological or disease states.

Determining the selectivity of enzyme inhibitors by assessing their ability to block probe labeling in a competitive manner.

By enabling the selective detection and identification of active fucosidases, these probes provide crucial insights into the roles these enzymes play in health and disease.

Design and Synthesis of Multivalent Glycoconjugates and Glycodendrimers

While individual carbohydrate-protein interactions are often characterized by low affinity (in the millimolar to micromolar range), biological systems achieve high-avidity binding through multivalency—the simultaneous interaction of multiple ligands with multiple receptor sites. nih.gov Researchers have exploited this principle by designing synthetic multivalent glycoconjugates and glycodendrimers that display multiple fucoside units on a single scaffold. These constructs act as potent inhibitors and probes for fucose-binding proteins (lectins). nih.gov

The synthesis of multivalent fucoside displays leverages a scaffold or core molecule onto which multiple fucoside ligands are attached. The 4-aminophenyl group of 4-aminophenyl α-L-fucoside provides a convenient chemical handle that can be readily modified for conjugation.

A convergent approach is often employed, where fucoside units are first functionalized and then attached to a multivalent core. frontiersin.org A highly efficient and widely used method for this conjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". nih.gov In this strategy, the fucoside precursor is modified to contain either an azide or an alkyne group, while the central scaffold (which can range from simple molecules to complex dendrimers or polymers) is functionalized with the complementary reactive partner. frontiersin.org The "click" reaction then proceeds with high yield and specificity, allowing for the precise construction of well-defined glycoclusters and glycodendrimers with varying valencies (number of fucose units) and spatial arrangements. frontiersin.org

Multivalent fucoside constructs are powerful tools for studying and inhibiting fucose-specific lectins, which are often key virulence factors in pathogenic bacteria and fungi. nih.govnih.gov By presenting multiple fucoside ligands, these glycodendrimers can effectively cross-link receptor binding sites, leading to a dramatic increase in binding avidity compared to their monovalent counterparts. This "multivalent effect" can transform a weak-binding monosaccharide into a potent nanomolar inhibitor. nih.gov

Research has demonstrated the power of this approach in targeting fucose-binding lectins from clinically relevant pathogens, such as FleA from Aspergillus fumigatus, SapL1 from Scedosporium apiospermum, and BambL from Burkholderia ambifaria. nih.gov Competitive binding assays are used to determine the inhibitory potency of these multivalent constructs. The results consistently show that increasing the valency of the fucoside display leads to a significant enhancement in inhibitory activity, as illustrated by the decrease in the half-maximal inhibitory concentration (IC₅₀).

Table 1: Inhibitory Potencies (IC₅₀) of Monovalent and Multivalent Fucosides Against Pathogen Lectins
CompoundValencyFleA IC₅₀ (µM)SapL1 IC₅₀ (µM)BambL IC₅₀ (µM)
Monovalent Fucoside1208312146
Trivalent Fucoside31.11.50.14
Tetravalent Fucoside40.430.480.22
Hexavalent Fucoside60.160.180.12

Data adapted from competitive binding assays based on fluorescence polarization. The monovalent reference and multivalent compounds demonstrate a significant increase in binding avidity with increasing valency against fucose-specific lectins from pathogenic microbes. mdpi.com

These findings confirm that multivalency is a critical factor in designing high-affinity ligands for lectins and provide a basis for developing novel anti-adhesive therapies to block the initial stages of infection. nih.gov

Functionalization of Research Carriers for Cellular Targeting Studies

The specific recognition of fucose by certain cell surface receptors (lectins) provides an attractive strategy for targeted delivery of imaging agents or therapeutics. By functionalizing research carriers—such as liposomes, nanoparticles, or surfaces—with fucose ligands, these carriers can be directed to cells or tissues that overexpress fucose-binding proteins. nih.govnih.gov This approach is particularly relevant in oncology, as many cancer cells exhibit altered glycosylation patterns, including the increased expression of fucosylated antigens and fucose receptors. nih.gov

The 4-aminophenyl α-L-fucoside molecule is an excellent precursor for this purpose. Its aminophenyl group can be used for covalent attachment to the surface of various carriers. For example, fucose-bound liposomes have been developed as vehicles for delivering anticancer drugs like cisplatin specifically to pancreatic cancer cells. nih.gov Studies have shown that these fucosylated liposomes are effectively internalized by cancer cells and that this uptake can be competitively inhibited by free L-fucose, confirming a receptor-mediated delivery mechanism. nih.gov This targeted approach has been shown to enhance tumor growth inhibition in preclinical models.

Similarly, nanoparticles can be coated with fucose-containing polymers (like fucoidan) or directly conjugated with fucoside derivatives. frontiersin.org These functionalized nanoparticles can serve as carriers for chemo- or photothermal therapy agents, using the fucose ligand to target cancer cells. frontiersin.org Beyond nanoparticles, the aminophenyl group can be converted into a reactive aryldiazonium salt, which allows for the stable grafting of fucosides onto carbon-based materials and other surfaces. mdpi.com This technique enables the creation of functionalized platforms for fundamental studies of cell adhesion, biofilm formation, and the development of biocompatible materials.

Based on a comprehensive search of available information, there is currently insufficient specific data regarding the applications of 4-aminophenyl alpha-L-fucoside in the precise contexts of ligand-modified nanoparticles for receptor-mediated uptake, probing cellular recognition and clearance, and the fabrication of glycoarrays for high-throughput screening as outlined in the request.

The scientific literature provides examples of other analogous compounds, such as 4-aminophenyl alpha-D-mannopyranoside, being used for nanoparticle surface modification to target specific cellular receptors. Similarly, the general principles of creating glycoarrays and using them for high-throughput screening of glycan-binding proteins are well-established. However, direct research findings and detailed methodologies specifically employing this compound for these advanced glycobiology research tools could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. To do so would require speculation based on related compounds, which would not meet the required standards of scientific accuracy for the specified subject.

Future Research Directions and Perspectives in Fucoside Chemistry and Glycobiology

Exploration of Novel Synthetic Pathways for Fucoside Analogs

The creation of fucoside analogs is fundamental to advancing glycobiology, providing essential tools for probing and inhibiting fucosylation pathways. Future research is increasingly focused on developing more efficient, stereoselective, and scalable synthetic routes to access a diverse range of these molecules. While traditional chemical glycosylation methods are powerful, they often involve laborious protecting group manipulations. nih.gov Consequently, chemoenzymatic strategies are gaining prominence as a versatile and practical approach. nih.govpnas.org

These hybrid methods combine the flexibility of chemical synthesis for creating unnatural sugar backbones with the unparalleled regio- and stereospecificity of enzymes for the glycosylation step. nih.gov For instance, researchers have successfully synthesized a variety of GDP-fucose derivatives with modifications at the C-5 position, which are then used as donor substrates for fucosyltransferases. pnas.org The exploration of novel catalysts, milder reaction conditions, and automated synthesis platforms will be crucial in expanding the library of available fucoside analogs. This will enable the systematic investigation of structure-activity relationships in fucose-mediated biological processes.

Synthetic StrategyDescriptionKey AdvantagesFuture Research Focus
Traditional Chemical Synthesis Multi-step synthesis involving protection, glycosylation, and deprotection steps.High versatility in creating non-natural structures.Developing more efficient catalysts and reducing the number of protection/deprotection steps.
Chemoenzymatic Synthesis Combines chemical synthesis of precursors with enzymatic glycosylation for the final step. nih.govbiorxiv.orgExcellent regio- and stereospecificity, avoids complex protecting group chemistry for the glycosidic linkage. nih.govEngineering enzymes with broader substrate tolerance; developing one-pot multi-enzyme (OPME) systems. biorxiv.org
Metabolic Glycoengineering Precursors Synthesis of fucose analogs (e.g., with azide (B81097) or alkyne groups) designed to be incorporated into cellular glycans via salvage pathways. nih.govAllows for the introduction of probes into living systems.Creating analogs with improved metabolic uptake and incorporation efficiency. researchgate.net

Advanced Enzymatic Approaches for Complex Fucosylated Oligosaccharide Synthesis

The precise construction of complex fucosylated oligosaccharides, such as those found in human milk (HMOs) or on cell surfaces, remains a significant challenge. oup.comoup.com Enzymatic and chemoenzymatic methods are indispensable for this task due to the exquisite specificity of glycosyltransferases. nih.govsigmaaldrich.com Future research is geared towards harnessing and engineering these biocatalysts for more efficient and scalable synthesis.

Fucosyltransferases (FucTs) are the primary enzymes used, catalyzing the transfer of fucose from a donor, typically GDP-fucose, to an acceptor glycan with specific linkage chemistry (e.g., α1,2, α1,3/4, α1,6). sigmaaldrich.comnih.gov A key area of development is the use of recombinant fucosyltransferases, often derived from bacteria like Helicobacter pylori, which exhibit broad substrate tolerance and high catalytic efficiency. oup.com This allows for the synthesis of complex structures through sequential, one-pot multi-enzyme (OPME) systems. biorxiv.org

Another promising avenue is the use of fucosidases operating in reverse (transglycosylation) to form fucosidic linkages. dtu.dkacs.org While hydrolysis is a competing reaction, protein engineering and optimization of reaction conditions (such as pH and acceptor-to-donor ratio) can significantly improve transglycosylation yields, offering a cost-effective alternative to FucTs. dtu.dkacs.org

Enzyme ClassFunction in SynthesisExample ApplicationFuture Directions
Fucosyltransferases (FucTs) Catalyze the regio- and stereospecific transfer of fucose from GDP-fucose to an acceptor. sigmaaldrich.comSynthesis of Human Milk Oligosaccharides (HMOs) and Lewis antigens. researchgate.netoup.comDiscovering novel FucTs with unique specificities; protein engineering for enhanced stability and substrate scope.
α-L-Fucosidases Used in reverse (transglycosylation) to form α-L-fucosidic bonds. acs.orgProduction of lacto-N-fucopentaose II (LNFP II) from 3-fucosyllactose (B594375) and lacto-N-tetraose. dtu.dkEngineering enzymes to favor synthesis over hydrolysis; optimizing reaction conditions for higher yields. acs.org
Bifunctional Enzymes (e.g., FKP) Combine multiple catalytic activities, such as fucokinase and GDP-fucose pyrophosphorylase, in a single polypeptide. nih.govFacilitates the one-pot synthesis of GDP-fucose analogs from fucose precursors. nih.govDirected evolution to create promiscuous enzymes for generating diverse GDP-fucose libraries. pnas.org

Development of Next-Generation Glycoconjugate Research Probes

Understanding the dynamics of fucosylation in living systems requires sophisticated chemical tools. A major direction in future research is the development of next-generation probes that allow for the detection, visualization, and functional analysis of fucosylated glycoconjugates with greater precision and minimal perturbation. The cornerstone of this effort is the "chemical reporter strategy," which utilizes metabolic glycoengineering. nih.gov

This approach involves introducing fucose analogs bearing bioorthogonal functional groups, such as azides or alkynes, into cells. nih.govnih.gov These analogs are processed by the cell's natural fucose salvage pathway and incorporated into glycoproteins. nih.gov The chemical reporter group can then be covalently tagged with a probe (e.g., a fluorophore or biotin) via a highly selective bioorthogonal reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). pnas.orgnih.gov

Future developments will focus on:

Fluorogenic Probes: Designing probes that become fluorescent only after reacting with the bioorthogonal handle, reducing background noise and enabling real-time imaging. pnas.orgnih.gov

Activity-Based Probes (ABPs): Creating probes that covalently bind only to active fucosidases, allowing for functional profiling of these enzymes in complex biological samples like the gut microbiota. rsc.orgmdpi.com

Photo-crosslinking Analogs: Developing sugar analogs with photoactivatable groups (e.g., diazirines) to covalently trap transient glycan-protein interactions, making them easier to identify and characterize. tdl.org

Improved Analogs: Synthesizing new fucose analogs, such as 7-alkynyl-fucose, that are better substrates for fucosyltransferases, leading to more efficient incorporation and more sensitive detection of fucosylated glycans. researchgate.net

Elucidation of Specific L-Fucose Roles in Complex Biological Recognition Processes

L-fucose, often positioned at the terminus of a glycan chain, acts as a critical recognition marker in a multitude of biological events. frontiersin.orgoup.com A central goal of future research is to decipher the precise structural and molecular basis of these recognition processes. Fucosylated structures are integral to cell-cell communication, host-pathogen binding, and immune regulation. frontiersin.orgnih.gov

Key areas of investigation include:

Selectin-Ligand Interactions: Fucose is an essential component of the sialyl Lewis X antigen, the carbohydrate ligand for selectins, which mediate the adhesion of leukocytes to endothelial cells during inflammation. oup.com Deeper understanding of this interaction could lead to novel anti-inflammatory therapies.

Host-Pathogen Interactions: Many pathogens use fucose-specific lectins to adhere to host tissues. For example, Helicobacter pylori binds to the fucosylated Lewis b antigen in the gastric epithelium, while Pseudomonas aeruginosa produces the fucose-specific lectin LecB, a key virulence factor. nih.govmdpi.commdpi.com Elucidating these interactions can pave the way for anti-adhesion therapies that block infection.

Immune Modulation: The fucosylation of antibodies, particularly the core fucose on the N-glycan of IgG1, can dramatically alter their function by modulating binding to Fc receptors on immune cells. nih.gov

The continued synthesis of specific fucosylated oligosaccharides and their analogs will be invaluable for studying these interactions using techniques like glycan microarrays and isothermal titration calorimetry. pnas.orgmdpi.com

Biological ProcessKey Fucosylated Structure(s)Interacting Protein(s)Significance
Leukocyte Adhesion Sialyl Lewis X (sLex)E-, P-, and L-SelectinsMediates immune cell trafficking to sites of inflammation. oup.com
Host-Pathogen Binding Lewis b (Leb)Helicobacter pylori adhesinsEssential for bacterial colonization of the stomach lining. nih.gov
Host-Pathogen Binding Fucosylated surface glycansPseudomonas aeruginosa Lectin B (LecB/PA-IIL)Involved in adhesion and biofilm formation in opportunistic infections. mdpi.com
ABO Blood Group System H antigenBlood group glycosyltransferasesDetermines blood type and transfusion compatibility. frontiersin.org
Antibody Function Core α1,6-fucose on IgG1 N-glycanFcγRIIIa on NK cellsAbsence of core fucose enhances antibody-dependent cellular cytotoxicity (ADCC). nih.gov

Application of Glycochemistry in Understanding Glycan-Mediated Biological Phenomena

Glycochemistry provides the essential molecular tools to translate the complex language of glycans into a functional understanding of biology. The future of glycobiology is inextricably linked to the innovative application of chemical synthesis and analysis to probe glycan-mediated events in their native context. The ability to synthesize specific fucosylated structures and their analogs allows researchers to move beyond correlational studies and directly test hypotheses about glycan function.

The application of these chemical tools is poised to make significant impacts in several areas:

Disease Biomarker Discovery: Changes in fucosylation are a hallmark of many cancers. nih.gov Chemical probes and specific lectins can be used to detect these altered glycan profiles in patient samples for diagnostic and prognostic purposes. nih.govnih.gov

Therapeutic Development: Fucose analogs that act as inhibitors of fucosylation are being explored as potential therapeutics to suppress cancer invasion. researchgate.netnih.gov Furthermore, understanding the role of fucose in host-pathogen interactions is driving the development of anti-adhesion drugs that block bacterial and viral entry. nih.gov

Advanced Research Methods: The integration of glycochemical tools with other advanced technologies is creating new research paradigms. For example, deep-learning models trained on large datasets of glycan structures are being used to predict glycan function and immunogenicity, helping to guide the study of host-microbe interactions. nih.govmatilda.science Similarly, photocrosslinking sugar analogs enable the capture and identification of glycan binding partners in living cells, providing a systems-level view of the glycan interactome. tdl.org

Ultimately, the synergy between chemistry and biology will continue to unravel the complexities of the glycome, revealing how fucosylation and other glycosylation events orchestrate biological phenomena and offering new strategies to diagnose and treat human disease.

Q & A

Q. What are the common synthetic routes for 4-aminophenyl alpha-L-fucoside, and how do reaction conditions influence product purity?

The synthesis of this compound typically employs enzymatic glycosylation or chemical glycosylation methods. Enzymatic approaches use fucosyltransferases sourced from organisms like cyanobacteria (e.g., Anabaena sp.), which transfer fucose moieties to aromatic amine substrates under mild conditions (pH 6.5–7.5, 25–37°C) . Chemical methods involve activating the fucose donor (e.g., trichloroacetimidate) and coupling it to 4-aminophenol using catalysts like BF₃·Et₂O. Key factors affecting purity include:

  • Enzyme specificity : Bacterial fucosyltransferases minimize side reactions compared to chemical catalysts.
  • Temperature : Higher temperatures (>40°C) in chemical synthesis risk decomposition of the aminophenyl group.
  • Purification : Reverse-phase HPLC or silica gel chromatography is critical to isolate the product from byproducts like unreacted fucose or nitro derivatives .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR Spectroscopy : Prioritize anomeric proton signals (δ 4.8–5.2 ppm for α-linkage) and aromatic protons (δ 6.5–7.5 ppm for the aminophenyl group) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 285.25 for the nitrophenyl analog) and fragmentation patterns indicating glycosidic bond cleavage .
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with toluene:ethyl acetate:formic acid (5:4:1) for rapid purity assessment .

Advanced Research Questions

Q. How do structural modifications in fucoside derivatives like this compound affect their interactions with alpha-L-fucosidase, and what experimental approaches can quantify these effects?

Structural changes (e.g., substituting the aminophenyl group with methylumbelliferyl or nitro groups) alter substrate specificity and enzyme kinetics . For example:

  • Chromogenic assays : Replace 4-aminophenyl with 4-nitrophenyl to enable UV-Vis detection of hydrolysis products (λmax = 405 nm) .
  • Enzyme inhibition studies : Use competitive inhibitors like deoxymyxol fucoside derivatives to measure changes in Kₘ and Vₘₐₓ via Lineweaver-Burk plots .
  • Molecular docking : Model the fucoside-enzyme interaction using software like AutoDock to predict binding affinity changes caused by substituents .

Q. What contradictions exist in the literature regarding the biological roles of this compound in cell signaling pathways, and how can researchers design studies to resolve these discrepancies?

Conflicting reports suggest roles in immune modulation (via lectin receptor binding) or carotenoid biosynthesis (as a glycosylated intermediate). To resolve these:

  • Receptor knockout models : Use CRISPR/Cas9 to delete candidate receptors (e.g., Siglec proteins) in cell lines and assess fucoside uptake via fluorescence microscopy .
  • Metabolic labeling : Track incorporation of ¹⁴C-labeled fucose into carotenoid derivatives in cyanobacteria using autoradiography .
  • Cross-species comparisons : Test bioactivity in mammalian vs. bacterial systems to isolate pathway-specific effects .

Methodological Recommendations

  • For enzyme kinetics : Use 4-nitrophenyl alpha-L-fucoside as a chromogenic proxy for 4-aminophenyl derivatives to simplify absorbance-based assays .
  • For structural analysis : Combine 2D NMR (HSQC, COSY) with high-resolution MS to confirm glycosidic linkage and substituent positions .
  • For biological studies : Pair metabolomic profiling (e.g., LC-MS) with genetic knockouts to map fucoside-dependent pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.